5-Methyl-4-(4-phenoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one
Description
Properties
IUPAC Name |
5-methyl-4-(4-phenoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N3O2/c1-16-27-28(15-17-6-5-7-18(14-17)23(24,25)26)22(30)29(16)19-10-12-21(13-11-19)31-20-8-3-2-4-9-20/h2-14H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDCKKHURWSQFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)OC3=CC=CC=C3)CC4=CC(=CC=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 5-Methyl-4-(4-phenoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one is a novel triazole derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article synthesizes available research findings on its biological activity, including case studies and detailed data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 433.40 g/mol. Its structure features a triazole ring, which is known for its biological activity in various pharmaceutical applications.
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. The following sections detail its activity against bacteria and fungi.
Antimicrobial Activity
-
Bacterial Inhibition : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. In particular, studies have reported minimum inhibitory concentration (MIC) values indicating potent antibacterial effects:
- Staphylococcus aureus : MIC values as low as 0.78 μg/ml have been observed, demonstrating strong bactericidal activity against this pathogen .
- Pseudomonas aeruginosa : Another study highlighted its inhibitory action against this bacterium, with comparable efficacy to established antibiotics like ciprofloxacin .
- Fungal Activity : The compound also exhibits antifungal properties:
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
The mechanism by which this compound exerts its antibacterial effects involves interaction with bacterial enzymes critical for cell wall synthesis and DNA replication:
- Binding Interactions : Molecular docking studies reveal that the compound forms hydrogen bonds with key amino acids in bacterial enzymes such as DNA gyrase, which is essential for bacterial DNA replication .
- Stability : The presence of trifluoromethyl groups enhances hydrophobic interactions, contributing to the overall stability and potency of the compound against target pathogens .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and biological differences between the target compound and analogous triazolone derivatives:
Key Comparative Insights:
Substituent Effects on Physicochemical Properties: The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to methoxy or ethoxy substituents in and . This group is a common pharmacophore in drugs like Aprepitant, where it improves receptor binding . Aromatic substituents (e.g., phenoxyphenyl vs. fluorophenyl) influence π-π stacking interactions, as seen in crystallographic studies of isostructural analogs .
Synthetic Methodologies :
- The target compound’s synthesis likely parallels alkylation strategies used in (cesium carbonate/DMF) but diverges from InCl₃-catalyzed routes in .
- Aprepitant’s synthesis involves advanced stereochemical control, reflecting its clinical-grade purity requirements .
Biological Activity :
- While the target compound lacks direct activity data, structurally related triazolones exhibit diverse bioactivities. For example:
- Antifungal/Antibiotic : Triazolones with thioether linkages () show moderate activity against pathogens .
- Anticancer : Trimethoxyphenyl-substituted derivatives in inhibit cancer cell proliferation .
- Neurokinin Antagonism : Aprepitant’s NK1 receptor binding highlights the role of trifluoromethyl and morpholine groups in CNS drug design .
Crystallographic and Stability Considerations :
- Isostructural analogs () demonstrate that halogen substituents (Cl vs. F) minimally alter molecular conformation but significantly affect crystal packing, which may influence solubility and formulation .
Q & A
(Basic) What are the recommended synthetic routes for 5-Methyl-4-(4-phenoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one?
Answer:
The synthesis of triazolone derivatives typically involves multi-step reactions. For this compound:
- Step 1: Construct the triazole ring via cyclization reactions using reagents like thiourea or hydrazine derivatives under reflux conditions .
- Step 2: Introduce the trifluoromethylphenyl group via nucleophilic substitution or coupling reactions. For example, 3-(trifluoromethyl)benzyl bromide can be used in the presence of a base (e.g., K₂CO₃) to alkylate the triazole nitrogen .
- Step 3: Attach the phenoxyphenyl moiety using Ullmann coupling or Suzuki-Miyaura cross-coupling, employing palladium catalysts .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended for isolating the final product .
(Basic) How can the structural integrity of this compound be confirmed using spectroscopic methods?
Answer:
- ¹H/¹³C NMR: Analyze chemical shifts for the trifluoromethyl group (δ ~110-120 ppm in ¹³C NMR) and phenoxyphenyl protons (δ ~6.8-7.5 ppm in ¹H NMR). Triazole ring protons typically appear as singlets (δ ~8.0-8.5 ppm) .
- FT-IR: Confirm the presence of carbonyl (C=O stretch at ~1700 cm⁻¹) and triazole ring vibrations (C=N at ~1600 cm⁻¹) .
- X-ray Crystallography: Resolve the spatial arrangement of substituents, particularly the orientation of the trifluoromethyl group and phenoxyphenyl ring .
(Advanced) What strategies optimize the reaction yield of this triazolone derivative under varying conditions?
Answer:
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15-20% compared to conventional heating .
- Catalyst Screening: Use Pd(PPh₃)₄ for Suzuki couplings (yield >80%) or CuI for click chemistry-based modifications .
- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates, while toluene minimizes side reactions in coupling steps .
- Controlled Temperature: Maintain 60-80°C during triazole ring formation to prevent decomposition .
(Advanced) How does the trifluoromethyl group influence the compound's electronic properties and reactivity?
Answer:
- Electron-Withdrawing Effect: The -CF₃ group increases electrophilicity of the triazole ring, facilitating nucleophilic attacks (e.g., thiol or amine substitutions) at the 5-position .
- Hydrophobic Interactions: Enhances membrane permeability in bioactivity assays, as observed in similar triazole derivatives .
- Steric Effects: The bulky trifluoromethylphenyl group may restrict rotation around the benzyl bond, stabilizing specific conformations critical for binding to biological targets .
(Advanced) How can computational methods predict the bioactivity of this compound against enzyme targets?
Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with enzymes like cytochrome P450 or kinases. The trifluoromethyl group often forms halogen bonds with backbone carbonyls .
- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ values) with inhibitory activity data from analogous triazolones .
- MD Simulations: Assess stability of ligand-enzyme complexes over 100 ns trajectories, focusing on hydrogen bonds between the triazole carbonyl and active-site residues .
(Advanced) How to resolve contradictions in reported bioactivity data for triazolone derivatives?
Answer:
- Assay Standardization: Control variables like solvent (DMSO concentration <1%) and cell line passage number to minimize variability .
- Metabolite Profiling: Use LC-MS to identify degradation products (e.g., hydrolyzed triazole rings) that may skew IC₅₀ values .
- Comparative Studies: Benchmark against reference compounds (e.g., fluconazole for antifungal assays) to validate experimental conditions .
(Basic) What are the stability considerations for storing this compound?
Answer:
- Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the phenoxyphenyl group .
- Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the triazolone carbonyl .
- Long-Term Stability: Periodic NMR checks (every 6 months) to detect decomposition, particularly at the benzyl-thioether linkage .
(Advanced) What analytical techniques quantify trace impurities in synthesized batches?
Answer:
- HPLC-PDA: Detect impurities >0.1% using a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .
- GC-MS: Identify volatile byproducts (e.g., residual benzyl halides) with electron ionization .
- Elemental Analysis: Confirm purity (>98%) by matching experimental C/H/N values to theoretical calculations (deviation <0.4%) .
(Advanced) How to design derivatives with enhanced pharmacokinetic properties?
Answer:
- Prodrug Strategies: Introduce ester groups at the triazole nitrogen to improve oral bioavailability, as seen in similar triazolones .
- LogP Optimization: Replace the phenoxyphenyl group with pyridyl analogs to reduce hydrophobicity (target LogP ~2-3) .
- Metabolic Blocking: Fluorinate the benzyl position to hinder CYP450-mediated oxidation .
(Basic) What safety protocols are recommended for handling this compound?
Answer:
- PPE: Wear nitrile gloves and goggles to prevent skin/eye contact, as trifluoromethyl groups may irritate mucous membranes .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., benzyl bromides) .
- Waste Disposal: Neutralize acidic/basic residues before disposal in designated halogenated waste containers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
